molecular formula C16H13Cl B11867115 4-(4-Chlorophenyl)-1,2-dihydronaphthalene CAS No. 6273-43-4

4-(4-Chlorophenyl)-1,2-dihydronaphthalene

Cat. No.: B11867115
CAS No.: 6273-43-4
M. Wt: 240.72 g/mol
InChI Key: RSYUQIXURNGOID-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system with a 4-chlorophenyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-chlorophenyl with a halogenated naphthalene precursor under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions. Additionally, continuous flow reactors could be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to fully saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Saturated naphthalene derivatives

    Substitution: Various substituted naphthalenes depending on the electrophile used

Scientific Research Applications

4-(4-Chlorophenyl)-1,2-dihydronaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2-dihydronaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,2-dihydronaphthalene
  • 4-(4-Methylphenyl)-1,2-dihydronaphthalene
  • 4-(4-Bromophenyl)-1,2-dihydronaphthalene

Uniqueness

4-(4-Chlorophenyl)-1,2-dihydronaphthalene is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain molecular targets.

Properties

CAS No.

6273-43-4

Molecular Formula

C16H13Cl

Molecular Weight

240.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C16H13Cl/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-11H,3,5H2

InChI Key

RSYUQIXURNGOID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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